molecular formula C5H10BrCl2N3 B2382672 2-(5-Bromo-1H-imidazol-4-yl)ethanamine dihydrochloride CAS No. 2172251-28-2

2-(5-Bromo-1H-imidazol-4-yl)ethanamine dihydrochloride

Cat. No.: B2382672
CAS No.: 2172251-28-2
M. Wt: 262.96
InChI Key: JELHBMOVGJEUPP-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-imidazol-4-yl)ethanamine dihydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5-position of the imidazole ring and an ethanamine group at the 4-position. The dihydrochloride form indicates that it is a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1H-imidazol-4-yl)ethanamine dihydrochloride typically involves the bromination of an imidazole derivative followed by the introduction of the ethanamine group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the 5-position of the imidazole ring. This is followed by a nucleophilic substitution reaction where the ethanamine group is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-imidazol-4-yl)ethanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole ring or the ethanamine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups in place of the bromine atom.

Scientific Research Applications

2-(5-Bromo-1H-imidazol-4-yl)ethanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in biochemical assays and studies involving imidazole-containing enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-1H-imidazol-4-yl)ethanamine dihydrochloride
  • 2-(5-Fluoro-1H-imidazol-4-yl)ethanamine dihydrochloride
  • 2-(5-Iodo-1H-imidazol-4-yl)ethanamine dihydrochloride

Uniqueness

2-(5-Bromo-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets

Properties

IUPAC Name

2-(4-bromo-1H-imidazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3.2ClH/c6-5-4(1-2-7)8-3-9-5;;/h3H,1-2,7H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELHBMOVGJEUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)CCN)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172251-28-2
Record name [2-(5-bromo-1H-imidazol-4-yl)ethyl]amine dihydrochloride
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